25R-Inokosterone

説明

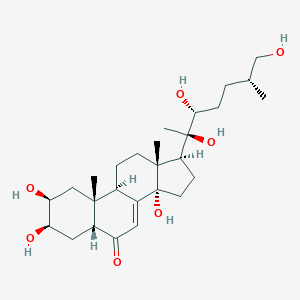

Structure

2D Structure

特性

IUPAC Name |

2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915350 | |

| Record name | 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-85-5, 23261-09-8, 88980-54-5, 94720-16-8 | |

| Record name | Inokosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15130-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-7-en-6-one, 2,3,14,20,22,26-hexahydroxy-, (2β,3β,5β,22R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inokosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Inokosterone

The biosynthesis of inokosterone, like other phytoecdysteroids, is a complex process that occurs in plants. The foundational pathway for the synthesis of these compounds is the mevalonate (B85504) (MVA) pathway, which utilizes acetyl-CoA as a starting precursor. researchgate.netmdpi.com This pathway is responsible for producing isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal building blocks for all isoprenoids, including steroids. mdpi.com

The biosynthesis proceeds through the formation of squalene (B77637) from six isoprene (B109036) units, which then undergoes epoxidation and cyclization to form lanosterol (B1674476). mdpi.com Subsequent enzymatic modifications of lanosterol lead to the production of cholesterol, a key intermediate in the biosynthesis of phytoecdysteroids. mdpi.com In some plants, an alternative pathway, the non-mevalonate or 2C-methyl-D-erythritol 4-phosphate (MEP) pathway, can also contribute to the synthesis of IPP and DMAPP. mdpi.com

The conversion of cholesterol to inokosterone involves a series of hydroxylation reactions. While the precise enzymatic steps leading to inokosterone are not fully elucidated for all plant species, it is understood that hydroxylation at various positions on the steroid nucleus and side chain is critical. For instance, hydroxylation of the 25-desoxy analog of 20-hydroxyecdysone (B1671079), ponasterone A, can lead to the formation of inokosterone. chemfaces.com This suggests that a series of cytochrome P450 enzymes are likely involved in catalyzing these specific hydroxylation steps.

Stereochemical Investigations and Epimeric Forms of Inokosterone

Characterization of C-25 Epimers: 25S-Inokosterone and 25R-Inokosterone

Inokosterone naturally occurs as a mixture of two epimers at the C-25 position: 25S-Inokosterone and this compound. These compounds share the same molecular formula and connectivity but differ in the three-dimensional arrangement of the substituents at this single carbon atom.

Initial studies on extracts from plants like Achyranthes bidentata Blume led to the isolation and identification of these C-25 epimers. nih.govresearchgate.net Researchers successfully separated these isomers, establishing their structures as 25S-inokosterone and this compound. nih.gov The absolute configurations of these isomers were elucidated for the first time from this plant, and their 13C NMR data were also reported. nih.gov

The two epimers have been identified in various plant species, including Achyranthes japonica Nakai and Cyathula capitata Moq. chemfaces.comnih.gov The characterization of these epimers is crucial for understanding their distinct properties and biological functions.

Table 1: Properties of Inokosterone C-25 Epimers

| Property | 25S-Inokosterone | This compound |

|---|---|---|

| Molecular Formula | C27H44O7 nih.gov | C27H44O7 nih.gov |

| Molecular Weight | 480.6 g/mol nih.gov | 480.6 g/mol smolecule.com |

| PubChem CID | 12358616 nih.govcdutcm.edu.cn | 146157334 nih.gov |

| CAS Number | 19595-18-7 nih.govphytopurify.com | 19682-38-3 smolecule.comchemwhat.com |

Analytical Techniques for Absolute Configuration Elucidation

Determining the absolute configuration of complex chiral molecules like the inokosterone epimers requires sophisticated analytical methods. spark904.nl A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatography: High-performance liquid chromatography (HPLC) is a fundamental tool for separating the 25S and 25R epimers. chemfaces.comnih.gov Researchers have developed quantitative HPLC/UV analysis methods to separate these phytoecdysones using a C18 column with a mobile phase of formic acid in water and acetonitrile. chemfaces.comnih.govchemfaces.com This allows for the isolation and quantification of each epimer from plant extracts. chemfaces.com

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation. leibniz-fmp.de Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) have been used to determine the stereochemistry. researchgate.net For instance, a significant correlation in the NOESY spectrum helped to confirm the R configuration at another chiral center, C-1', in a related compound. researchgate.net The complete 13C NMR data for both 25S and this compound were reported for the first time following their isolation from Achyranthes bidentata Blume. nih.govresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns, which aids in confirming the identity of the isolated compounds. chemfaces.com

X-ray Crystallography: This is considered one of the most reliable methods for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. spark904.nlnih.gov The stereochemistry of the (25R)- and (25S)-epimers of inokosterone has been confirmed by X-ray crystallography. chemfaces.com

Vibrational Circular Dichroism (VCD): VCD is another powerful technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization. spark904.nl It measures the differential absorption of left and right circularly polarized infrared light. spark904.nl

Impact of Stereoisomerism on Biological Activities

The spatial arrangement of atoms in a molecule can significantly influence its interaction with biological targets, such as enzymes and receptors. solubilityofthings.combiomedgrid.com This principle of stereospecificity is well-documented and holds true for the inokosterone epimers. nih.govlibretexts.org

Research has shown that both 25S-Inokosterone and this compound exhibit biological activity, but the potency can differ. For example, both epimers have been found to show potent inhibitory activity against TNF-α expression levels in induced RBL-2H3 cells, suggesting potential for anti-atopy applications. chemfaces.comtargetmol.com

The different spatial arrangements of the hydroxyl and methyl groups at C-25 can lead to variations in how each epimer binds to a target protein, potentially affecting the stability of the resulting complex and, consequently, the biological response. solubilityofthings.com While one isomer might fit perfectly into a binding site, its epimer may bind less effectively or not at all. nih.gov This highlights the critical importance of separating and studying the individual stereoisomers to fully understand their pharmacological profiles.

Biosynthetic Pathways of Inokosterone

Precursors and Initial Steps in Sterol Biosynthesis

The journey to synthesizing inokosterone and other phytoecdysteroids begins with the universal building blocks of isoprenoids. In plants, two primary pathways contribute to this initial phase: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. oup.commdpi.comnih.gov Both pathways produce the five-carbon intermediates, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govbiorxiv.orgcreative-proteomics.com

These fundamental units are sequentially condensed to form larger molecules. The process, catalyzed by enzymes like farnesyl pyrophosphate synthase (FPPS), leads to the creation of the 15-carbon farnesyl pyrophosphate (FPP). oup.com Two molecules of FPP are then joined tail-to-tail by squalene (B77637) synthase to form squalene, a 30-carbon linear hydrocarbon that is the direct precursor to all cyclic triterpenes, including sterols. oup.comcreative-proteomics.com

A critical branching point in sterol synthesis occurs with the cyclization of 2,3-oxidosqualene (B107256), which is formed from squalene by the enzyme squalene epoxidase. biorxiv.orgcreative-proteomics.com In animals and fungi, 2,3-oxidosqualene is typically cyclized into lanosterol (B1674476). oup.comresearchgate.net However, in photosynthetic organisms, the primary cyclization product is cycloartenol (B190886), formed by the enzyme cycloartenol synthase (CAS). oup.comresearchgate.net

From cycloartenol, a series of modifications, including the removal of two methyl groups at the C-4 position, leads to the formation of various phytosterols. scispace.com For the biosynthesis of C27 ecdysteroids like inokosterone, the key precursor is believed to be cholesterol. mdpi.comcsic.es The pathway from cycloartenol to cholesterol in plants involves several enzymatic steps, establishing cholesterol as a crucial intermediate in the biosynthesis of these specific phytoecdysteroids. oup.comcsic.es Lathosterol has also been proposed as a logical precursor in the biosynthesis of ecdysteroids in some plant species like Spinacia oleracea. mdpi.comcsic.es

Enzymatic Transformations and Hydroxylation Reactions

The conversion of a basic sterol core like cholesterol into the highly hydroxylated structure of inokosterone involves a cascade of specific enzymatic reactions. These later steps are what define the final ecdysteroid product and are largely catalyzed by a specific class of enzymes.

The hallmark of ecdysteroid biosynthesis is a series of hydroxylation reactions that add hydroxyl (-OH) groups at specific positions on the sterol nucleus and its side chain. These reactions are primarily mediated by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of enzymes. jst.go.jptandfonline.com In insects, the genes encoding these enzymes are famously known as the "Halloween genes" (phantom, disembodied, shadow, and shade), and they are essential for converting cholesterol into the active molting hormone, 20-hydroxyecdysone (B1671079) (20E). tandfonline.comcambridge.org

These enzymes perform sequential hydroxylations at carbons C-25, C-22, and C-2, followed by a final hydroxylation at C-20. cambridge.orgresearchgate.net

Phantom (CYP306A1) : Acts as a C-25 hydroxylase. researchgate.netcapes.gov.br

Disembodied (CYP302A1) : Functions as a C-22 hydroxylase. tandfonline.com

Shadow (CYP315A1) : Performs C-2 hydroxylation. tandfonline.com

Shade (CYP314A1) : Catalyzes the final C-20 hydroxylation to convert ecdysone (B1671078) to 20E. cambridge.org

While the pathway in plants is not as fully elucidated, it is widely accepted that analogous CYP enzymes are responsible for these critical hydroxylation steps. cdnsciencepub.com The synthesis of inokosterone, which features hydroxyl groups at C-2, C-3, C-14, C-20, C-22, and C-26, necessitates a precise sequence of these P450-catalyzed reactions. The presence of a hydroxyl group at C-26, in particular, points to the action of a specific C-26 hydroxylase, distinguishing its pathway from that of more common ecdysteroids like 20E.

The precise sequence of the final biosynthetic steps leading to inokosterone is an area of ongoing research. Studies using radiolabeled precursors in various plant and insect systems have provided valuable insights into potential intermediates.

Inokosterone is characterized by its (20R,22R)-dihydroxy side chain and an additional hydroxyl group at C-26. One proposed route suggests that inokosterone may be synthesized from a precursor that is already hydroxylated at C-20. For instance, studies in the blowfly Calliphora stygia have shown that 25-deoxyecdysone (B1245797) can be metabolized into both ponasterone A and inokosterone. rsc.org This suggests that 25-deoxyecdysone could be a substrate for a C-26 hydroxylase to form pterosterone (B101409), which could then be hydroxylated at C-22 to yield inokosterone, or that a separate branch leads directly to inokosterone.

However, biotransformation studies in tissue cultures of the fern Polypodium vulgare present a more complex picture. In these cultures, 25-deoxy-20-hydroxyecdysone was efficiently converted into 20-hydroxyecdysone (20E), but no formation of 25-deoxyecdysteroids like pterosterone or inokosterone was observed. csic.esnih.gov This indicates that the pathways to 25-hydroxylated ecdysteroids (like 20E) and 25-deoxyecdysteroids (like inokosterone) might diverge at an earlier stage or be catalyzed by highly specific and separate enzymatic machinery. csic.esnih.gov

Further experiments with P. vulgare showed that labeled 22R-hydroxycholesterol was an efficient precursor for both ecdysone and 20E, while 25-hydroxycholesterol (B127956) conversion was also observed, suggesting that side-chain hydroxylation can occur at the sterol level before modifications to the steroid nucleus. csic.esnih.gov Therefore, it is plausible that a 26-hydroxylated cholesterol derivative serves as an early intermediate in the specific pathway leading to inokosterone.

The following table summarizes key potential intermediates and their roles:

| Putative Intermediate | Potential Role in Inokosterone Biosynthesis | Supporting Evidence |

|---|---|---|

| Cholesterol | Core C27 sterol precursor. | Established as the precursor for C27 phytoecdysteroids in various plants. mdpi.comcsic.es |

| Lathosterol | An alternative C27 sterol precursor before the formation of the A/B cis-ring junction. | Proposed as a key precursor in spinach. csic.es |

| 25-Deoxyecdysone | A late-stage intermediate that could be hydroxylated at C-26. | Metabolized to inokosterone in insect systems. rsc.org |

| Pterosterone | The 22-deoxy analogue of inokosterone, potentially its direct precursor. | Logical precursor requiring only C-22 hydroxylation to form inokosterone. |

Comparative Biosynthesis with Other Phytoecdysteroids

The biosynthesis of inokosterone is best understood when compared to the pathways of other phytoecdysteroids. Plants often produce a complex mixture of ecdysteroid analogues, suggesting that a common core pathway branches out to create structural diversity. biophytis.com The primary differences arise from the initial phytosterol precursor and the specific pattern of subsequent hydroxylations.

Comparison with 20-Hydroxyecdysone (20E) : 20E is the most ubiquitous phytoecdysteroid and is also a C27 ecdysteroid derived from cholesterol. nih.gov Its biosynthesis culminates in hydroxylations at C-2, C-3, C-14, C-20, C-22, and C-25. The key difference from inokosterone lies in the final hydroxylation of the side chain: 20E is hydroxylated at C-25, whereas inokosterone is hydroxylated at C-26. This implies the existence of two distinct and highly specific cytochrome P450 enzymes—a C-25 hydroxylase for the 20E pathway and a C-26 hydroxylase for the inokosterone pathway.

Comparison with Pterosterone : Pterosterone is the 22-deoxy analog of inokosterone. It shares the same C27 backbone and the characteristic C-26 hydroxylation. The biosynthetic pathways for pterosterone and inokosterone are likely very closely related. It is plausible that pterosterone is an intermediate in inokosterone synthesis, requiring only the action of a C-22 hydroxylase (like the disembodied gene product) to be converted into inokosterone. Alternatively, they could be products of a branched pathway from a common precursor.

Comparison with Makisterones : Makisterones (e.g., Makisterone A and C) are C28 and C29 ecdysteroids, respectively. Their biosynthesis begins not with cholesterol, but with C28 (e.g., campesterol) and C29 (e.g., sitosterol) phytosterols. csic.es This represents a major divergence at the very early stages of the pathway, long before the characteristic ecdysteroid hydroxylations occur. While the downstream enzymatic machinery (the hydroxylases) may be similar, the initial substrate specificity dictates the final carbon skeleton of the ecdysteroid.

This comparative view highlights that the structural diversity of phytoecdysteroids, including inokosterone, is generated by the combinatorial use of different sterol precursors and a suite of specific hydroxylating enzymes, allowing plants to produce a wide array of defensive compounds from a common metabolic framework. biophytis.com

Molecular Mechanisms of Action of Inokosterone

Cellular Signaling Pathway Modulation

Inokosterone exerts its effects by influencing various signaling cascades within the cell. This modulation can lead to a range of physiological responses, with a significant focus in the scientific literature on its role in stress response pathways. Research indicates that inokosterone can activate protective mechanisms, such as the antioxidative stress response and autophagy, which are crucial for cellular maintenance and survival. nih.govmitoproteome.org

A key aspect of inokosterone's molecular action is its ability to activate antioxidative stress response pathways. abcam.comresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. uni-freiburg.de Inokosterone has been shown to mitigate the effects of oxidative stress by regulating ROS levels, reducing lipid peroxidation, and enhancing the activity of antioxidant enzymes. nih.govmitoproteome.orgscribd.com This suggests a significant role for the compound in protecting cells from oxidative damage. abcam.com

Inokosterone has been demonstrated to significantly decrease the levels of intracellular Reactive Oxygen Species (ROS). nih.gov ROS are byproducts of normal metabolism, and their overproduction can lead to cellular damage. nih.gov In studies using yeast models, treatment with inokosterone resulted in a marked reduction in ROS levels, particularly under conditions of oxidative stress. nih.govresearchgate.net For instance, after 24 hours of treatment, inokosterone at concentrations of 0.3, 1, and 3 μM reduced ROS levels significantly. nih.gov This effect was also observed after 48 hours of treatment, indicating a sustained impact on ROS regulation. nih.gov The reduction of ROS is a critical factor in the compound's protective effects against oxidative damage. nih.govmitoproteome.org

Table 1: Effect of Inokosterone on Reactive Oxygen Species (ROS) Levels in Yeast

| Treatment Duration | Inokosterone Concentration (μM) | Mean ROS Level (Control = 94.36 ± 6.63) | Percentage Decrease |

|---|---|---|---|

| 24 hours | 0.3 | 71.11 ± 6.89 | ~24.6% |

| 24 hours | 1.0 | 58.54 ± 6.31 | ~38.0% |

| 24 hours | 3.0 | 68.08 ± 4.84 | ~27.8% |

| 48 hours | 0.3 | 122.55 ± 11.66 (Control = 173.12 ± 3.56) | ~29.2% |

| 48 hours | 1.0 | 108.06 ± 7.79 (Control = 173.12 ± 3.56) | ~37.6% |

| 48 hours | 3.0 | 126.25 ± 8.90 (Control = 173.12 ± 3.56) | ~27.1% |

Data sourced from studies on yeast models. nih.gov

Inokosterone actively modulates lipid peroxidation, a process where oxidants like ROS damage lipids, leading to cellular damage. nih.govnih.gov A key biomarker for lipid peroxidation is malondialdehyde (MDA). lipidmaps.orguni-freiburg.de Research has shown that inokosterone treatment leads to a significant decrease in MDA levels in both yeast and mammalian cells. nih.govscribd.com This reduction in MDA content indicates that inokosterone helps protect cellular membranes from oxidative damage by inhibiting lipid peroxidation. nih.govresearchgate.net The effect is dose-dependent and has been observed over different time courses, highlighting its potential role in maintaining membrane integrity under oxidative stress. nih.gov

Table 2: Effect of Inokosterone on Malondialdehyde (MDA) Levels in Yeast

| Treatment Duration | Inokosterone Concentration (μM) | Mean MDA Level (nmol/mgprot) |

|---|---|---|

| 24 hours | Control | 0.44 ± 0.05 |

| 24 hours | 0.3 | 0.35 ± 0.04 |

| 24 hours | 1.0 | 0.28 ± 0.03 |

| 24 hours | 3.0 | 0.30 ± 0.03 |

| 48 hours | Control | 0.90 ± 0.04 |

| 48 hours | 0.3 | 0.65 ± 0.03 |

| 48 hours | 1.0 | 0.47 ± 0.05 |

| 48 hours | 3.0 | 0.58 ± 0.03 |

Data sourced from studies on yeast models. nih.gov

Inokosterone enhances the body's endogenous antioxidant defense system by increasing the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govabcam.com These enzymes play a crucial role in detoxifying ROS. nih.gov Studies have demonstrated that inokosterone treatment significantly boosts the activities of total SOD, CuZn-SOD (SOD1), CAT, and GPx in a time- and dose-dependent manner. nih.govabcam.com For example, after 24 hours, inokosterone at concentrations of 0.3, 1, and 3 μM markedly improved total SOD and SOD1 activities. abcam.com Similarly, CAT and GPx activities were also significantly increased, suggesting that inokosterone protects cells from oxidative stress by bolstering their enzymatic antioxidant capacity. nih.govabcam.com

Table 3: Effect of Inokosterone on Antioxidant Enzyme Activity in Yeast (at 24 hours)

| Enzyme | Inokosterone Concentration (μM) | Activity (U/mgprot) |

|---|---|---|

| Total SOD | Control | 25.13 ± 1.15 |

| 1.0 | 44.25 ± 1.54 | |

| SOD1 | Control | 18.01 ± 1.01 |

| 1.0 | 33.51 ± 0.99 | |

| CAT | Control | 3.21 ± 0.17 |

| 1.0 | 5.89 ± 0.25 | |

| GPx | Control | 4.88 ± 0.33 |

| 1.0 | 6.55 ± 0.21 |

Data sourced from studies on yeast models. nih.govabcam.com

In addition to enhancing enzyme activity, inokosterone also upregulates the expression of genes that encode for these antioxidative enzymes. nih.gov Research has shown that treatment with inokosterone leads to increased mRNA transcript levels of SOD1, SOD2, GPx, and CAT. nih.govmitoproteome.org This upregulation of antioxidative gene expression provides a basis for the observed increase in enzyme activities. nih.gov By promoting the transcription of these crucial genes, inokosterone ensures a sustained and robust defense against oxidative stress at the genetic level. nih.govnih.govuni-freiburg.de This transcriptional regulation is a fundamental part of the molecular mechanism through which inokosterone exerts its antioxidant effects. nih.govmitoproteome.orgscribd.com

Inokosterone has been found to induce autophagy and, more specifically, mitophagy. nih.govmitoproteome.orgscribd.com Autophagy is a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components, which is vital for maintaining cellular homeostasis. uonbi.ac.ke Mitophagy is the selective degradation of mitochondria by autophagy and is crucial for mitochondrial quality control. mitoproteome.orguonbi.ac.ke Studies in yeast have shown that inokosterone treatment increases the formation of autophagosomes and enhances mitophagy. nih.govscribd.com This was observed through an increase in cleavage-free GFP from GFP-ATG8 in the cytoplasm and enhanced ubiquitination of mitochondria at the protein level. nih.gov The induction of these processes suggests that inokosterone helps clear damaged organelles and proteins, contributing to cellular health and longevity. nih.govmitoproteome.orgresearchgate.net Furthermore, research indicates that the replicative lifespans of yeast mutants lacking essential autophagy genes (like ∆atg2 and ∆atg32) were not extended by inokosterone, confirming the critical role of autophagy in its mechanism of action. mitoproteome.orgscribd.com

Induction of Autophagy and Mitophagy

Macroautophagy Mechanisms

Inokosterone has been identified as an inducer of macroautophagy, a primary cellular degradation and recycling pathway. mdpi.comnih.gov This process involves the sequestration of cytoplasmic components within a double-membraned vesicle, known as an autophagosome, which then fuses with a lysosome for degradation. mdpi.comyoutube.com Studies utilizing the yeast strain Saccharomyces cerevisiae (YOM38-GFP-ATG8) have demonstrated that treatment with inokosterone leads to an increase in macroautophagy. mdpi.comnih.gov A key indicator of this is the enhanced detection of cleavage-free Green Fluorescent Protein (GFP) from a GFP-ATG8 fusion protein in the cytoplasm, a standard method for monitoring autophagic flux. mdpi.comnih.gov

The anti-aging effects of inokosterone are linked to this induction of autophagy. mdpi.comresearchgate.net The molecular machinery of autophagy is complex, involving numerous autophagy-related (Atg) proteins. mdpi.com The importance of this pathway for inokosterone's action is highlighted by experiments with yeast mutants. In strains lacking essential autophagy genes, such as Δatg2 and Δatg32, inokosterone failed to extend their replicative lifespan, confirming that its pro-longevity effects are dependent on a functional autophagy pathway. mdpi.comnih.govresearchgate.net The Atg8 conjugation system and the Atg2-Atg18 complex are central to the formation and maturation of autophagosomes, the core structures of macroautophagy. nih.gov

Selective Mitophagy Induction

Beyond general macroautophagy, inokosterone specifically promotes mitophagy, the selective degradation of mitochondria by autophagy. mdpi.comnih.govresearchgate.net This process is a critical mitochondrial quality control mechanism, responsible for removing damaged or dysfunctional mitochondria to maintain cellular homeostasis. researchgate.netabcam.co.jp The induction of mitophagy by inokosterone has been observed in both yeast and mammalian cells, where it contributes significantly to the compound's anti-aging properties. mdpi.comnih.govyeastgenome.org

In yeast, evidence for inokosterone-induced mitophagy includes the observation of increased ubiquitination of mitochondrial proteins, a signal for their selective removal. researchgate.netnih.gov The mitophagy receptor Atg32 plays a crucial role in this process by interacting with Atg8, thereby recruiting the mitochondrion to the autophagosome. nih.gov The necessity of this specific pathway for inokosterone's function is underscored by the finding that it does not prolong the lifespan of yeast mutants lacking the Δatg32 gene. mdpi.comnih.govresearchgate.net In mammalian cells, mitophagy is also a well-established process, often mediated by the PINK1 and Parkin proteins, which mark depolarized mitochondria for degradation. abcam.co.jpnih.gov Inokosterone's ability to activate this selective process highlights its role in maintaining mitochondrial health. mdpi.comnih.gov

Interaction with Nuclear Receptors and Transcription Factors

Inokosterone's influence extends to the regulation of gene expression through its interaction with nuclear receptors, which are key transcription factors.

Ligand-Binding to Estrogen Receptor 1 (ESR1)

Molecular docking studies have identified Estrogen Receptor 1 (ESR1) as a direct molecular target of inokosterone. researchgate.netnih.govmedchemexpress.com These computational analyses, which modeled the interaction based on the known structure of ESR1 bound to its natural ligand estradiol, revealed that inokosterone can fit into the ligand-binding domain of the receptor. researchgate.netnih.gov This binding suggests that inokosterone may act as a modulator of ESR1 activity. The identification of this interaction was made in the context of research into rheumatoid arthritis, a condition where ESR1 is found to be significantly upregulated. researchgate.netnih.gov

Inokosterone Interaction with ESR1

| Compound | Target Protein | Basis of Interaction | Context of Study |

|---|---|---|---|

| Inokosterone | Estrogen Receptor 1 (ESR1) | Molecular Docking Analysis | Rheumatoid Arthritis |

Impact on Downstream Gene Expression Profiles

As a transcription factor, ESR1 regulates the expression of a wide array of genes. genecards.org When a ligand binds to ESR1, the receptor typically undergoes a conformational change, allowing it to bind to specific DNA sequences (estrogen response elements) in the promoter regions of target genes, thereby modulating their transcription. genecards.org By binding to ESR1, inokosterone has the potential to influence these downstream gene expression profiles. researchgate.netnih.gov The binding of a ligand to a transcription factor is a primary mechanism for controlling gene expression, which ultimately dictates the levels of protein synthesis. nih.govfrontiersin.org While the specific genes regulated by the inokosterone-ESR1 complex have not been fully elucidated, its targeting of this key nuclear receptor implies a significant capacity to alter cellular function through the modulation of gene expression. researchgate.netnih.gov

Influence on Oncogenic and Immune Evasion Pathways

Inokosterone also interacts with key enzymes involved in steroid biosynthesis, pathways that are critically linked to the progression of certain cancers.

Binding to 5α-Reductase and CYP17 in Androgen Biosynthesis Pathways

Advanced molecular docking studies have revealed that inokosterone exhibits strong binding affinities for 5α-reductase and Cytochrome P450 17A1 (CYP17), two enzymes that play pivotal roles in androgen biosynthesis. researchgate.netresearchgate.net These interactions were investigated as part of research into potential anticancer agents, particularly for prostate cancer. researchgate.netresearchgate.net

5α-Reductase: This enzyme is responsible for the conversion of testosterone (B1683101) into dihydrotestosterone (B1667394) (DHT), a more potent androgen that is a key driver of prostate cell growth. plos.orgwikipedia.org There are three known isoenzymes of 5α-reductase. plos.org

CYP17: This enzyme, also known as steroid 17-alpha-hydroxylase/17,20 lyase, is a critical control point in the steroidogenic pathway, catalyzing reactions necessary for the production of androgens and estrogens from progestins. wikipedia.orgscielo.br

The binding of inokosterone to these enzymes suggests a potential inhibitory effect on the androgen biosynthesis pathway, which could lead to a reduction in androgenic activity. researchgate.netresearchgate.net This mechanism is a key strategy in the treatment of androgen-dependent cancers. researchgate.net

Inokosterone Binding to Androgen Biosynthesis Enzymes

| Compound | Target Enzyme | Enzyme Function | Predicted Outcome of Binding |

|---|---|---|---|

| Inokosterone | 5α-Reductase | Converts testosterone to DHT | Reduction in androgenic activity |

| CYP17 | Key enzyme in androgen production |

Interactions with DNA Methyltransferase 1 (DNMT1) and Dicer

Recent in silico studies have highlighted the potential of inokosterone to interact with key proteins involved in epigenetic regulation and RNA interference. Molecular docking analyses have shown that inokosterone exhibits significant inhibitory interactions with DNA Methyltransferase 1 (DNMT1) and Dicer. researchgate.netkhu.ac.kr

DNA Methyltransferase 1 (DNMT1) is a crucial enzyme responsible for maintaining DNA methylation patterns during cell division, a process vital for gene expression regulation. nih.govnih.govmdpi.com The interaction of inokosterone with DNMT1 suggests a potential to modulate epigenetic modifications, which could have far-reaching implications for cellular function and disease. researchgate.net

Dicer is a key enzyme in the RNA interference pathway, responsible for processing microRNAs (miRNAs) that regulate gene expression. The interaction of inokosterone with Dicer points towards a possible role in the post-transcriptional regulation of gene expression. researchgate.net

Modulation of Programmed Death-1 (PD-1) and Programmed Death Ligand-1 (PD-L1)

Inokosterone has been identified as a potential modulator of the Programmed Death-1 (PD-1) and Programmed Death Ligand-1 (PD-L1) immune checkpoint pathway. researchgate.netkhu.ac.krresearchgate.net This pathway is a critical regulator of immune responses, and its manipulation is a key strategy in cancer immunotherapy. mdpi.comnih.gov

PD-1 is a receptor expressed on activated T-cells, and its engagement with its ligand, PD-L1 , leads to the suppression of T-cell activity. mdpi.comwikipedia.org Molecular docking studies have indicated that inokosterone can interact with both PD-1 and PD-L1, suggesting a capacity to interfere with this immune evasion pathway. researchgate.netkhu.ac.kr This interaction points to the potential of inokosterone to influence anti-tumor immunity.

Other Investigated Signaling Cascades (e.g., Sch9/Rim15/Msn pathway in yeast)

Research in the model organism Saccharomyces cerevisiae (yeast) has revealed that inokosterone can exert its effects through the Sch9/Rim15/Msn signaling pathway. researchgate.net This pathway is a key regulator of cell growth, stress resistance, and lifespan in yeast. nih.govnih.govmdpi.com

Studies have shown that treatment with inokosterone leads to a decrease in the protein levels of Sch9. researchgate.net Sch9 is a kinase that, when inhibited, leads to the activation of downstream factors like Rim15 and Msn2. nih.govnih.gov This cascade ultimately contributes to the anti-aging effects observed in yeast by promoting stress resistance and autophagy. researchgate.net

Cellular Processes and Organelle Dynamics

Inokosterone has been shown to influence several fundamental cellular processes, including cell survival under stress, regulation of growth, and mitochondrial function.

Impact on Cell Survival Under Stress Conditions

Inokosterone has demonstrated a significant ability to enhance cell survival under conditions of oxidative stress. nih.govnih.gov Studies in both yeast and mammalian cells have shown that inokosterone treatment increases the survival rate in the presence of stressors like hydrogen peroxide. nih.govresearchgate.net This protective effect is attributed to its ability to bolster the cell's antioxidant defense system. nih.govresearchgate.net Inokosterone has been observed to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.net By enhancing these enzymatic activities, inokosterone helps to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, thereby protecting cells from oxidative damage. nih.govnih.gov

Regulation of Cellular Growth

Inokosterone has been implicated in the regulation of cellular growth. wikipedia.orgdntb.gov.ua Cell growth is a complex process tightly controlled by various signaling pathways to ensure proper development and tissue homeostasis. nih.govmicrobenotes.comoregonstate.education While the precise mechanisms are still under investigation, the influence of inokosterone on key signaling pathways, such as the Sch9 pathway in yeast which is analogous to the mTOR pathway in mammals, suggests a role in modulating protein synthesis and cell size. researchgate.net

Mitochondrial Function and Quality Control

Table of Research Findings on Inokosterone's Cellular Effects:

| Cellular Process | Effect of Inokosterone | Key Findings | Model System | References |

|---|---|---|---|---|

| Cell Survival Under Stress | Increased survival | Enhanced antioxidant enzyme activity (SOD, CAT, GPx), reduced ROS and lipid peroxidation. | Yeast, Mammalian Cells | nih.gov, nih.gov, researchgate.net |

| Mitochondrial Function | Improved quality control | Induction of mitophagy, removal of damaged mitochondria. | Yeast | nih.gov, nih.gov, researchgate.net |

| Signaling Pathway Modulation | Regulation of Sch9/Rim15/Msn pathway | Decreased Sch9 protein levels, leading to downstream activation of stress resistance pathways. | Yeast | researchgate.net |

Table of Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

|---|---|

| Inokosterone | 160565 |

| 20-hydroxyecdysone (B1671079) | 2697 |

| Ecdysterone | 2697 |

| Hydrogen peroxide | 784 |

| Superoxide dismutase | Not a single compound |

| Catalase | Not a single compound |

Pharmacological Activities and Therapeutic Potential of Inokosterone

Anti-aging Effects and Longevity Studies

Studies utilizing various biological models have demonstrated that inokosterone possesses significant anti-aging properties. Its effects have been observed in both simple eukaryotic organisms and mammalian cell lines, suggesting conserved mechanisms of action.

Inokosterone has been shown to extend the lifespan of yeast, a widely used model organism for aging research. nih.govnih.gov In studies using the K6001 yeast strain for replicative lifespan (RLS) assays, inokosterone treatment resulted in a notable increase in the number of daughter cells produced by a mother cell. nih.gov Similarly, it prolonged the chronological lifespan (CLS) of the YOM36 yeast strain, which measures the survival time of a non-dividing yeast population. nih.govnih.gov

One study found that inokosterone at a concentration of 1 μM extended the average replicative lifespan of K6001 yeast to 10.1 generations, a significant increase from the 6.4 generations of the control group. nih.gov In chronological lifespan assays, a 1 μM concentration of inokosterone increased the survival rate of YOM36 yeast to 66.5%, compared to 43.8% in the control group. nih.gov

| Yeast Model | Metric | Concentration | Result vs. Control | Reference |

|---|---|---|---|---|

| K6001 | Replicative Lifespan | 1 μM | 10.1 ± 0.67 generations (vs. 6.4 ± 0.43) | nih.gov |

| K6001 | Replicative Lifespan | 0.3 μM | 8.0 ± 0.61 generations (vs. 6.4 ± 0.43) | nih.gov |

| YOM36 | Chronological Lifespan Survival Rate | 1 μM | 66.5% ± 1.4% (vs. 43.8% ± 2.7%) | nih.gov |

| YOM36 | Chronological Lifespan Survival Rate | 0.3 μM | 52.4% ± 2.3% (vs. 43.8% ± 2.7%) | nih.gov |

The anti-aging effects of inokosterone are not limited to yeast. Studies on mammalian cells have corroborated these findings. Specifically, research using PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, demonstrated that inokosterone can significantly enhance cell survival. nih.gov In a yeast-like chronological lifespan assay adapted for mammalian cells, low concentrations of inokosterone were found to increase the survival rate of PC12 cells. nih.gov Concentrations of 0.003 μM and 0.01 μM significantly boosted cell survival, indicating its potential to delay aging in mammalian systems. nih.gov

| Cell Line | Assay | Concentration | Significance vs. Control | Reference |

|---|---|---|---|---|

| PC12 | Yeast-like Chronological Lifespan | 0.003 μM | p < 0.05 | nih.gov |

| PC12 | Yeast-like Chronological Lifespan | 0.01 μM | p < 0.01 | nih.gov |

The anti-aging activity of inokosterone is mechanistically linked to its ability to combat oxidative stress and induce autophagy. nih.govnih.gov Research indicates that inokosterone treatment leads to a decrease in reactive oxygen species (ROS) and lipid peroxidation in yeast. nih.govsciprofiles.com This is accompanied by an increase in the activity and gene expression of antioxidant enzymes. nih.govnih.gov

Furthermore, inokosterone has been observed to enhance both macroautophagy and mitophagy, a specialized form of autophagy that clears damaged mitochondria. nih.govsciprofiles.com This cellular cleaning process is crucial for maintaining cellular homeostasis and preventing the accumulation of dysfunctional components that contribute to aging. nih.gov Studies using yeast mutants lacking key autophagy-related genes (like Δatg2 and Δatg32) or antioxidant enzyme genes (like Δsod1 and Δsod2) showed that the lifespan-extending effects of inokosterone were diminished, confirming that its anti-aging action is exerted through these pathways. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Activities

In addition to its anti-aging effects, inokosterone exhibits anti-inflammatory and immunomodulatory properties. Phytoecdysones, the class of compounds to which inokosterone belongs, are recognized for these activities. nih.govcabidigitallibrary.org

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) are key mediators of inflammatory responses. nih.govbiorxiv.orgthermofisher.com Research has shown that phytoecdysones, including inokosterone, can modulate the expression of molecules induced by these cytokines. In a study using human keratinocyte (HaCaT) cells stimulated with TNF-α and IFN-γ, a combination known to mimic inflammatory skin conditions, inokosterone demonstrated inhibitory activity on the expression of thymus and activation-regulated chemokine (TARC/CCL17), a key chemokine involved in inflammatory cell recruitment. researchgate.net

The immunomodulatory effects of inokosterone are particularly relevant to atopic conditions such as atopic dermatitis, a chronic inflammatory skin disease. researchgate.netgoogle.com The pathogenesis of atopic dermatitis involves an overactive immune response and the production of specific cytokines and chemokines. nih.gov The ability of inokosterone to inhibit TARC expression in TNF-α/IFN-γ-stimulated keratinocytes is significant, as TARC is a crucial chemokine for trafficking Th2 cells to the skin, a hallmark of atopic dermatitis. researchgate.net Extracts from Achyranthes radix, a known source of inokosterone, have been shown to regulate Th2 cytokine and chemokine production in models of allergic contact dermatitis, further suggesting the potential relevance of its active compounds in managing atopic conditions. nih.gov

Potential in Rheumatoid Arthritis Pathogenesis and Intervention

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to cartilage and bone destruction. alergomed.org The pathogenesis involves a complex interplay of immune cells, inflammatory cytokines, and the aggressive behavior of synovial fibroblasts. alergomed.org Research into natural compounds for RA treatment has highlighted the potential of inokosterone.

A study investigating the active compounds of Cyathula officinalis, a plant used in traditional medicine, identified inokosterone as a key ingredient with potential therapeutic effects on RA. nih.gov Through bioinformatics analysis and molecular docking, the study found that inokosterone targets several genes implicated in RA. nih.gov Notably, Estrogen Receptor 1 (ESR1), which is significantly increased in the mRNA samples of RA patients, was identified as a target protein for inokosterone. nih.gov This suggests that inokosterone may exert its effects by modulating the estrogen receptor pathway.

The inflammatory environment in RA is driven by various cells, including synovial fibroblasts, which proliferate and contribute to joint destruction. alergomed.orgnih.gov Macrophages in the synovium also play a crucial role by producing pro-inflammatory cytokines like TNF-α and IL-1, which in turn stimulate synovial fibroblasts. frontiersin.org Studies on other natural compounds have shown that inhibiting these inflammatory pathways can reduce RA symptoms. frontiersin.org While direct studies on inokosterone's effect on synovial fibroblast proliferation and cytokine production are still emerging, its identification as a potential modulator of ESR1 in RA provides a foundation for further investigation into its anti-arthritic properties. nih.gov

Anticancer Potential

Inokosterone has demonstrated potential as an anticancer agent, particularly in the context of prostate cancer, through various in silico and cellular studies.

In silico Investigations in Prostate Cancer

Recent computational studies have highlighted the potential of inokosterone as a therapeutic agent for prostate cancer. researchgate.netresearchgate.net Advanced molecular docking analyses have been employed to evaluate the interaction of inokosterone with key proteins involved in prostate cancer progression. frontiersin.orgfrontiersin.org These in silico studies have revealed that inokosterone exhibits strong binding affinities to several critical targets. researchgate.netresearchgate.net

The primary targets identified include enzymes central to androgen biosynthesis, such as 5α-reductase and CYP17. researchgate.netresearchgate.net By binding to these enzymes, inokosterone may contribute to a reduction in androgenic activity, a key driver of prostate cancer growth. researchgate.netresearchgate.net Furthermore, these computational models predict that inokosterone has favorable safety profiles, providing a strong rationale for its further investigation as a novel therapeutic agent for prostate cancer. researchgate.net

Table 1: In silico Predicted Targets of Inokosterone in Prostate Cancer

| Target Protein | Predicted Effect of Inokosterone Binding | Reference |

| 5α-reductase | Potential reduction in androgenic activity | researchgate.netresearchgate.net |

| CYP17 | Potential reduction in androgenic activity | researchgate.netresearchgate.net |

| DNMT1 | Interference with key oncogenic pathways | researchgate.netresearchgate.net |

| Dicer | Interference with key oncogenic pathways | researchgate.netresearchgate.net |

| PD-1 | Interference with immune evasion pathways | researchgate.netresearchgate.net |

| PD-L1 | Interference with immune evasion pathways | researchgate.netresearchgate.net |

Interference with Key Oncogenic Pathways

In silico investigations suggest that inokosterone can interfere with key oncogenic and immune evasion pathways in prostate cancer. researchgate.netresearchgate.net Molecular docking studies have shown that inokosterone exhibits significant inhibitory interactions with several crucial proteins beyond those involved in androgen biosynthesis. researchgate.netresearchgate.net

These targets include DNA methyltransferase 1 (DNMT1) and Dicer, proteins that play a role in epigenetic regulation and microRNA processing, respectively. researchgate.netfrontiersin.org Dysregulation of these pathways is critical in cancer cell proliferation, invasion, and metastasis. frontiersin.org Additionally, inokosterone has been shown to interact with programmed death-1 (PD-1) and its ligand, programmed death ligand-1 (PD-L1). researchgate.netresearchgate.net The PD-1/PD-L1 axis is a major immune checkpoint pathway that cancer cells exploit to evade immune surveillance. frontiersin.org By potentially inhibiting these interactions, inokosterone may help to restore the immune system's ability to recognize and attack cancer cells.

The ability of inokosterone to target these multiple key oncogenic pathways, as suggested by its favorable binding affinity profiles in computational models, underscores its potential as a novel therapeutic agent for modulating tumor progression and immune responses in prostate cancer. researchgate.netresearchgate.net

Repression of Cellular Growth in Specific Cancer Cell Lines

In addition to its potential in prostate cancer, inokosterone has been investigated for its effects on other cancer cell lines. Research has shown that inokosterone can inhibit the growth of certain cancer cells. For instance, studies on RBL-2H3 cells, a line of rat basophilic leukemia cells, have demonstrated that 25S/R-inokosterone can inhibit TNF-α, suggesting a potential anti-inflammatory and anti-cancer effect. targetmol.com Furthermore, inokosterone has been shown to induce antioxidative stress and mitophagy in yeast and mammalian cells, which may contribute to its anti-aging and potentially cancer-preventive properties. mdpi.com Inokosterone was found to significantly increase the survival rate of PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. mdpi.com While extensive research on a wide range of cancer cell lines is still needed, these preliminary findings suggest that inokosterone's repressive effects on cellular growth are not limited to a single cancer type.

Endocrine System Modulation

Anti-androgenic Activity

Inokosterone has been studied for its potential to modulate the endocrine system, specifically for its anti-androgenic activity. semanticscholar.org Anti-androgens are substances that prevent androgens, such as testosterone (B1683101), from exerting their biological effects. wikipedia.org This can be achieved by blocking the androgen receptor or by inhibiting androgen production. wikipedia.org

In a study involving castrated male rats, inokosterone was observed to have a slight inhibitory effect on the increase in prostate weight that is typically stimulated by testosterone propionate. semanticscholar.org This suggests a potential anti-androgenic effect. Further in silico predictions have indicated that inokosterone has a high probability of interacting with the androgen receptor. cdutcm.edu.cn

Molecular docking studies have also provided insights into the potential anti-androgenic mechanism of inokosterone. These studies revealed strong binding affinities of inokosterone to 5α-reductase and CYP17, enzymes that are crucial for the biosynthesis of androgens. researchgate.netresearchgate.net By inhibiting these enzymes, inokosterone could potentially reduce the levels of active androgens in the body. This anti-androgenic activity is a key aspect of its therapeutic potential, particularly in androgen-dependent conditions such as prostate cancer. researchgate.net

Anabolic Effects on Protein Synthesis

Anabolic effects refer to the processes that promote the growth and buildup of tissues, primarily through an increase in protein synthesis. wikipedia.orgphysio-pedia.com Anabolic-androgenic steroids (AAS), for instance, exert their effects by binding to androgen receptors, which in turn alters gene expression to increase the production of proteins. wikipedia.org This action leads to an increase in the size of skeletal muscles and, consequently, enhanced strength. wikipedia.org Inokosterone is a phytoecdysteroid that has been noted for its anabolic effects. google.com Ecdysteroids, as a class, are recognized for their ability to stimulate protein synthesis, which contributes to their anabolic activity without the androgenic side effects associated with conventional AAS. wikipedia.orgphysio-pedia.com Studies on testosterone, a classic anabolic hormone, have demonstrated that it increases muscle mass by directly increasing the rate of muscle protein synthesis. nih.gov The anabolic nature of inokosterone suggests it functions through similar pathways to enhance protein synthesis, contributing to muscle growth and repair.

Osteogenic Differentiation Promotion

Inokosterone has demonstrated significant potential in bone health by promoting the differentiation of bone-forming cells. A 2023 study found that inokosterone enhances the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs). nih.gov This process is crucial for bone regeneration and repair. The study revealed that inokosterone improves cell viability, stimulates cellular mineralization, and increases the expression levels of key osteogenic markers, including bone morphogenetic protein-2 (BMP2), runt-related transcription factor 2 (RUNX2), collagen I, alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN). nih.govbvsalud.org

The mechanism behind this effect involves the activation of the BMP2 signaling pathway. nih.gov By activating this pathway, inokosterone initiates a cascade that promotes the transformation of stem cells into mature bone cells. In animal models of osteoporosis induced by ovariectomy, inokosterone was observed to counteract bone loss and improve the expression of osteogenic markers. nih.gov These findings highlight inokosterone's potential as a therapeutic agent for managing osteoporosis by stimulating bone formation. nih.govx-mol.netx-mol.net

Neuroprotective Activity (Indirectly via Gentiana rigescens components)

Inokosterone has been isolated from Gentiana rigescens, a plant used in traditional medicine. nih.govmdpi.com Research has shown that inokosterone extracted from this plant can extend the longevity of mammalian PC12 cells, a cell line frequently used in neuroscientific research. nih.gov This anti-aging effect is linked to the compound's ability to reduce oxidative stress and induce mitophagy, a cellular process that clears damaged mitochondria. nih.govf1000research.com

While inokosterone itself shows these protective effects on a cellular level, the broader neuroprotective reputation of Gentiana rigescens is also attributed to other components. nih.govdntb.gov.ua For example, the plant contains amarogentin (B1665944) (AMA), a compound which has been noted for its direct neuroprotective activity. nih.gov Therefore, the neuroprotective profile of Gentiana rigescens can be seen as a result of the combined actions of its constituents, with inokosterone contributing through its anti-aging and antioxidative stress mechanisms. nih.govmdpi.com

Insect Moulting Hormone Activity

Inokosterone is a phytoecdysteroid, a plant-derived compound that is structurally similar to hormones found in insects. smolecule.com Its primary and most well-documented activity is its function as an insect moulting hormone. nih.govresearchgate.netchemfaces.com Ecdysteroids are essential for regulating critical life processes in arthropods, including moulting (ecdysis), metamorphosis, and reproduction. researchgate.netmdpi.com Inokosterone has been shown to exhibit high moulting hormone activity in various insect species, such as the housefly (Musca domestica) and the silkworm (Bombyx mori). researchgate.net This activity is mediated through its interaction with the ecdysteroid receptor (EcR), a nuclear receptor that controls the expression of genes involved in insect development. nih.govsigmaaldrich.com

The biological potency of inokosterone has been compared to other ecdysteroids in various bioassays. In general, while active, it is often found to be less potent than the primary insect moulting hormone, 20-hydroxyecdysone (B1671079) (20E), or the highly active phytoecdysteroid, ponasterone A (PoA).

Research using the Drosophila Kc cell bioassay estimated that inokosterone is approximately 10% as active as 20-hydroxyecdysone. pnas.org Another study found that inokosterone was inactive or only very weakly active in a gene-switch system using a vertebrate receptor (VgEcR/RXR), whereas muristerone A and ponasterone A were highly active. nih.gov The stereochemistry of inokosterone also plays a role in its activity; a study on two C-25 epimers of inokosterone found that one isomer was about twice as active as the other in the Musca bioassay, indicating that the specific 3D structure affects its binding to the receptor. psu.edu

| Ecdysteroid | Relative Potency/Activity in Bioassays | Source(s) |

|---|---|---|

| Inokosterone | Reported as ~10% as active as 20-hydroxyecdysone in Kc cell bioassays. Weakly active or inactive in VgEcR/RXR systems. | nih.govpnas.org |

| 20-Hydroxyecdysone (20E) | Standard benchmark for moulting activity. Less potent than ponasterone A in Spodoptera exigua wing disc assays. | eje.cz |

| Ponasterone A (PoA) | Considered one of the most active phytoecdysteroids. Approximately 35 times more potent than 20E in Spodoptera exigua wing disc assays. | eje.cz |

| Inokosterone Epimers | In the Musca bioassay, one C-25 epimer was found to be twice as active as the other. | psu.edu |

The potent hormonal activity of inokosterone has significant implications for insect physiology and the development of novel pest control strategies. smolecule.com By acting as an analogue of the natural moulting hormone, inokosterone can disrupt the normal life cycle of insects. researchgate.net Application of ecdysteroids at the wrong time or in excessive amounts can trigger premature, incomplete, or lethal moults, effectively halting the development of pest insects. eje.cz

This disruption of endocrine function is a key target for modern insecticide research. Because the ecdysteroid receptor is unique to arthropods, compounds that target it, like inokosterone, are expected to have high specificity and be non-toxic to vertebrates. nih.gov This makes phytoecdysteroids attractive candidates for developing biorational insecticides that are safer for the environment and non-target species. smolecule.com

Analgesic Properties

In addition to its other biological activities, inokosterone has been identified as an analgesic compound. chemfaces.com This suggests that it possesses pain-relieving properties, although the specific mechanisms behind this effect are not as extensively studied as its hormonal activities. This finding adds another dimension to the pharmacological profile of inokosterone, indicating its potential for investigation in pain management research.

Structure Activity Relationships Sar of Inokosterone

Key Structural Features Governing Biological Activity

Inokosterone belongs to the ecdysteroid class of compounds, which are characterized by several structural features essential for their biological effects, such as insect molting hormone activity. fishersci.sectdbase.org The core structure is a cyclopentanoperhydrophenanthrene skeleton. fishersci.se Key features that are considered critical for the activity of ecdysteroids include:

A/B Ring Junction: A cis-fused A/B ring junction is an essential feature for moulting hormone activity. ctdbase.org

α,β-Unsaturated Carbonyl Group: A 6-keto-7-ene function in the B-ring is a vital component. ctdbase.org

14α-Hydroxyl Group: The presence of a free hydroxyl group at the C-14 position is crucial for high activity. ctdbase.org

Sterol Side Chain: A complete sterol side chain attached at C-17 is necessary for biological function. ctdbase.org The C-20 hydroxyl group on this side chain is also considered important for high-affinity binding to receptors. nih.gov

Polyhydroxylation: Ecdysteroids are polar steroids due to multiple hydroxyl groups, which affects their solubility and interaction with receptors. fishersci.se

Influence of C-25 Stereochemistry on Receptor Binding and Activity

Inokosterone naturally occurs as a mixture of two epimers at the C-25 position in the side chain: (25R)-inokosterone and (25S)-inokosterone. ecdybase.orgepa.gov The spatial orientation of the methyl group at this position has a significant impact on the molecule's biological activity.

Studies involving the synthesis and separation of these two C-25 epimers have demonstrated that they exhibit different levels of activity. ctdbase.org In a bioassay for moulting hormone activity, one epimer of inokosterone was found to be approximately twice as active as the other. ctdbase.org Specifically, the less polar epimer showed higher activity than the more polar epimer. ctdbase.org This suggests that the stereochemistry at C-25 is a key determinant for the binding and activation of its target receptors. metabolomicsworkbench.org Research on the metabolism of related ecdysteroids has also highlighted the stereospecificity of enzymatic reactions at the C-25 position, with the (25R)-epimer of inokosterone being identified as a predominant metabolite in some systems. epa.govabcam.com

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. uni.lumdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful tools. fishersci.at CoMFA evaluates the steric and electrostatic fields of a molecule and relates them to its biological activity, helping to understand how a molecule's shape influences its interaction with a receptor.

While specific QSAR and CoMFA studies focusing solely on inokosterone are not extensively detailed, these methods have been applied to the broader class of ecdysteroids. Such analyses help to identify the key molecular features responsible for their activity. For example, 3D-QSAR models have been successfully generated for other types of ligands that bind to the ecdysone (B1671078) receptor, suggesting that the receptor adopts specific conformations to accommodate different ligands. These computational approaches are valuable for predicting the activity of new molecules and guiding the design of compounds with enhanced biological effects.

Molecular Hydrophobicity as a Determinant of Activity

Theoretical modeling of related compounds suggests that the strength of hydrophobic interactions between the molecule and its binding site is crucial for its potency. ecdybase.org The difference in polarity and, by extension, hydrophobicity between the C-25 epimers of inokosterone correlates with their differing biological activities. ctdbase.org Hydrophobic interactions are fundamental in many biological processes, including protein folding and ligand-protein binding, where hydrophobic regions of a molecule interact with nonpolar pockets on a receptor. The elution of molecules in hydrophobic interaction chromatography is based on this property, separating molecules based on their surface hydrophobicity. Therefore, the hydrophobic character of inokosterone plays a significant role in its ability to bind to its target receptors and elicit a biological response.

Advanced Research Methodologies and Model Systems in Inokosterone Studies

In vitro Cellular Models

In vitro models provide a controlled environment to investigate the direct effects of inokosterone on cellular processes, free from the systemic complexities of a whole organism.

Yeast Models (Saccharomyces cerevisiae strains) for Aging and Stress Response Studies

The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism in biomedical research, particularly for dissecting the molecular basis of aging. researchgate.netresearchgate.net Its conserved nutritional signaling pathways make it an invaluable tool. researchgate.netresearchgate.net Studies have utilized yeast to screen for anti-aging compounds, and inokosterone has demonstrated notable effects. nih.gov

Research has shown that inokosterone can extend both the replicative and chronological lifespans of Saccharomyces cerevisiae strains, such as K6001 and YOM36. researchgate.netnih.gov This anti-aging activity is linked to its ability to mitigate oxidative stress and induce mitophagy, a process of selective autophagy of mitochondria. researchgate.netnih.govresearchgate.net Specifically, inokosterone treatment has been observed to decrease reactive oxygen species (ROS) and malondialdehyde (MDA) levels, which are markers of oxidative stress. nih.govnih.gov

Further mechanistic studies using various yeast mutants (e.g., Δsod1, Δsod2, Δatg2) have revealed that the anti-aging effects of inokosterone are dependent on genes related to antioxidant enzymes and autophagy. nih.govnih.gov These findings suggest that inokosterone's protective effects are mediated through the activation of antioxidant stress responses and the enhancement of autophagy. researchgate.netnih.gov

Mammalian Cell Lines for Diverse Biological Assays

A range of mammalian cell lines are employed to investigate the multifaceted biological activities of inokosterone.

| Cell Line | Cell Type | Research Focus | Key Findings |

| PC12 | Rat adrenal pheochromocytoma | Anti-aging, neuroprotection | Inokosterone significantly increases the survival rate of PC12 cells, comparable to rapamycin. mdpi.com It also reduces levels of ROS and MDA in these cells. mdpi.com |

| HaCaT | Human keratinocyte | Anti-inflammatory | 25S-Inokosterone shows weak inhibitory activity against the expression of thymus and activation-regulated chemokine in TNF-α plus IFN-γ induced HaCaT cells. medchemexpress.com |

| RBL-2H3 | Rat basophilic leukemia | Anti-allergic, anti-inflammatory | 25S-Inokosterone exhibits potent inhibition of TNF-α expression in A23187 plus phorbol-myristate acetate-induced RBL-2H3 cells. medchemexpress.com |

| NRK-52E | Rat kidney epithelial | Renal protection | 25S-Inokosterone promotes the proliferation and reduces apoptosis of LPS-induced NRK-52E cells. medchemexpress.comresearchgate.net |

| HeLa | Human cervical carcinoma | Cytotoxicity | A study found that pure 20-hydroxyecdysone (B1671079) (a related ecdysteroid) exhibited no or only mild cytotoxic activity against HeLa cells. researchgate.net |

| MCF-7 | Human breast cancer | Cytotoxicity, Hormonal response | Lipophilic root extracts containing ecdysteroids have shown effects on the proliferation of MCF-7 cells, though 20-hydroxyecdysone alone was found to be inactive. researchgate.net These cells are known to express estrogen receptors and are a model for hormone-responsive cancers. nih.govculturecollections.org.ukplos.org |

PC12 cells , derived from a rat adrenal pheochromocytoma, are a widely used model for neuronal studies. abmgood.comfrontiersin.org In the context of inokosterone research, they have been used in a yeast-like chronological lifespan assay, demonstrating that inokosterone can significantly enhance cell survival. mdpi.com

HaCaT cells , human keratinocytes, are utilized in dermatological and inflammatory research. Studies with 25S-inokosterone have shown some activity in modulating inflammatory responses in these cells. medchemexpress.com

RBL-2H3 cells , a rat basophilic leukemia cell line, are a common model for studying allergic and inflammatory responses. arcadiascience.comcytion.comnih.govmdpi.comelabscience.com Research has indicated that 25S-inokosterone can potently inhibit the expression of the pro-inflammatory cytokine TNF-α in these cells. medchemexpress.com

NRK-52E cells , which are derived from normal rat kidney epithelium, serve as a model for studying renal physiology and pathology. firdi.org.twdsmz.de Inokosterone has been shown to have protective effects in these cells, particularly in the context of lipopolysaccharide (LPS)-induced injury, by promoting cell proliferation and reducing apoptosis. medchemexpress.comresearchgate.net

HeLa and MCF-7 cells are used in cancer research. While direct studies on inokosterone's cytotoxicity in HeLa cells are limited, related ecdysteroids have shown minimal activity. researchgate.net In MCF-7 cells, which are a key model for estrogen-responsive breast cancer, extracts containing ecdysteroids have been noted to affect proliferation. researchgate.netmerckmillipore.com

In vivo Animal Models

In vivo animal models are crucial for understanding the systemic effects and therapeutic potential of inokosterone in a living organism.

Studies in Rodents for Pharmacological Effects

Early pharmacological studies in rats investigated the effects of inokosterone, alongside other ecdysteroids like ponasterone A and ecdysterone. semanticscholar.orgjst.go.jpnii.ac.jp These studies aimed to determine the broader physiological impacts of these compounds in mammals. semanticscholar.orgjst.go.jpnii.ac.jp The research explored aspects such as effects on body weight and organ metabolism. semanticscholar.orgresearchgate.net For instance, some reports indicated that intraperitoneal injection of these hormones in mice could activate protein biosynthesis in the liver. jst.go.jpnii.ac.jpresearchgate.net However, long-term administration did not markedly affect body weight gain. jst.go.jpnii.ac.jpresearchgate.net

Disease-Specific Models

To evaluate the therapeutic potential of inokosterone for specific conditions, researchers utilize various disease-specific animal models.

Acute Kidney Injury (AKI): Inokosterone has been investigated for its potential in treating AKI. medchemexpress.comchemsrc.com Mouse models of renal ischemia/reperfusion-induced AKI are commonly used to study the pathogenesis of this condition. nih.govnih.gov Studies using LPS-induced AKI models in mice have shown that extracts containing inokosterone can reduce inflammation and apoptosis in the kidneys. nih.gov These protective effects are thought to be mediated, at least in part, through an estrogen-like pathway. nih.gov

Rheumatoid Arthritis (RA): Animal models are indispensable for studying the pathogenesis of RA and for testing new therapeutic agents. nih.govmdpi.comcriver.com Collagen-induced arthritis (CIA) in rats is a frequently used model. nih.gov In the context of RA, inokosterone has been identified as a potential active ingredient from Cyathula officinalis that may target estrogen receptor 1 (ESR1), suggesting a possible therapeutic role in RA. researchgate.net

Insect Bioassays for Moulting Hormone Activity

Inokosterone is a phytoecdysteroid, a plant-derived compound that is structurally similar to insect moulting hormones. mdpi.com Consequently, insect bioassays are fundamental for determining its hormonal activity. Early bioassays for ecdysteroid activity involved ligated larvae of flies like Musca domestica or moths to see if the compound could induce pupation. mdpi.com

More specific bioassays, such as the Musca bioassay, have been used to compare the moulting hormone activity of different stereoisomers of inokosterone. psu.edu These assays have revealed that the stereochemistry at the C-25 position of inokosterone influences its binding to the insect ecdysteroid receptor and, therefore, its biological activity. psu.edu Other insect models, like Galleria mellonella and Chilo suppressalis, have also been used in bioassays to assess the effects of ecdysteroids on metamorphosis. eje.czjst.go.jp

Computational and In Silico Approaches in Inokosterone Research

In recent years, computational and in silico methods have become indispensable in the study of natural compounds like inokosterone. These approaches allow for high-throughput screening, prediction of molecular interactions, and elucidation of complex biological pathways without the need for extensive and time-consuming laboratory experiments.

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgpensoft.net This method is instrumental in identifying potential protein targets for inokosterone and estimating the strength of their interaction, or binding affinity. frontiersin.org The process involves creating a three-dimensional (3D) model of both inokosterone (the ligand) and a potential protein target. pensoft.net Using sophisticated algorithms, the ligand is then "docked" into the binding site of the protein, and the binding energy is calculated. frontiersin.org

For example, in a study investigating the mechanisms of Cyathula officinalis for treating rheumatoid arthritis, molecular docking was used to analyze the interaction between its active ingredients, including inokosterone, and potential target proteins. researchgate.net The results of such simulations can reveal key details about the binding mode, such as the specific amino acid residues involved in the interaction. pensoft.net In one such analysis, Estrogen Receptor 1 (ESR1) was identified as a potential target for inokosterone. researchgate.net

It's important to note that the accuracy of molecular docking is highly dependent on the quality of the 3D structures of the target proteins, which are often obtained through experimental methods like X-ray crystallography or NMR spectroscopy. pensoft.net While powerful for initial screening, the predictions from molecular docking often require further validation through experimental techniques. mdpi.com

Network Pharmacology and Bioinformatics for Pathway Analysis

Network pharmacology is an emerging field that combines pharmacology with systems biology and bioinformatics to understand the complex interactions between drugs, targets, and biological pathways. mdpi.com This approach shifts the paradigm from a "one-drug, one-target" model to a more holistic "multi-component, multi-target" perspective, which is particularly relevant for natural products that often have multiple active compounds and targets. mdpi.com

In the context of inokosterone, network pharmacology can be used to construct a "compound-target-disease" network. This involves identifying the potential targets of inokosterone and then mapping these targets onto known biological pathways and disease networks. mdpi.com For instance, research on Cyathula officinalis utilized bioinformatics tools to predict the target genes of its active components, including inokosterone, and then analyzed the protein-protein interactions among these targets. researchgate.net

This type of analysis can help to elucidate the molecular mechanisms by which inokosterone exerts its effects. For example, a network pharmacology study combined with experimental validation suggested that the peroxisome proliferator-activated receptor α (PPARα) signaling pathway is crucially involved in the therapeutic effects of a formula containing inokosterone. nih.gov

Target Prediction Algorithms

Target prediction algorithms are computational tools used to identify the most likely protein targets of a small molecule like inokosterone. charite.de These algorithms are often based on the principle of "similarity-based" or "machine learning" methods. ijcai.org Similarity-based approaches work on the premise that molecules with similar structures are likely to have similar biological activities and bind to similar targets. researchgate.net

Machine learning algorithms, on the other hand, are trained on large datasets of known drug-target interactions to learn the complex relationships between chemical structures and their biological targets. ijcai.orgvmsoftwarehouse.com These algorithms can then be used to predict the targets of new or uncharacterized compounds. ijcai.org